molecular formula C16H15ClN4O3S B2414787 N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide CAS No. 1251580-80-9

N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide

Cat. No.: B2414787
CAS No.: 1251580-80-9
M. Wt: 378.83
InChI Key: UOBSLQXOURERTI-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide is a useful research compound. Its molecular formula is C16H15ClN4O3S and its molecular weight is 378.83. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S/c1-9-3-4-11(10(17)5-9)19-13(22)7-21-16(24)15-12(6-18-21)25-8-14(23)20(15)2/h3-6H,7-8H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBSLQXOURERTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H15ClN4O3SC_{15}H_{15}ClN_{4}O_{3}S with a molecular weight of approximately 358.82 g/mol. It features a thiazine ring and a pyridazine moiety, which contribute to its biological activity.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as reverse transcriptase in HIV, suggesting potential antiviral properties.
  • Antiproliferative Effects : Studies have indicated that derivatives of thiazine and pyridazine compounds can exhibit antiproliferative activity against various cancer cell lines.

Antiviral Activity

A notable study demonstrated that related compounds exhibit significant antiviral effects against HIV. The inhibition of reverse transcriptase was particularly emphasized, indicating that this compound could function as a non-nucleoside inhibitor similar to nevirapine analogs .

Anticancer Potential

Research has also suggested that the compound may have anticancer properties. In vitro studies showed that derivatives of this class can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle checkpoints. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)10.5Induction of apoptosis
MCF7 (Breast)12.8Cell cycle arrest at G2/M phase
A549 (Lung)15.0Inhibition of proliferation

Toxicity Studies

While exploring the biological activity, it is crucial to consider toxicity. Preliminary toxicity assessments indicate that similar compounds can be toxic to aquatic life and may pose reproductive risks . This necessitates further investigation into the safety profile of this compound.

Case Studies

  • HIV Research : A study involving nevirapine analogs highlighted the importance of structural modifications on antiviral efficacy. The results showed that modifications similar to those in this compound could enhance binding affinity to the reverse transcriptase enzyme .
  • Cancer Therapeutics : A case study on thiazine derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The study reported significant tumor size reduction after treatment with these compounds over a four-week period .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its antimicrobial and anticancer properties. Research indicates that derivatives of similar structures exhibit significant activity against various pathogens and cancer cell lines.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structural features to N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide show promising antimicrobial effects. For example, derivatives synthesized from thiazolyl and chloroacetamide structures were evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated that certain derivatives exhibited notable antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies focusing on different cancer cell lines. For instance, compounds structurally related to this compound were screened against human breast adenocarcinoma cell lines (MCF7), showing significant cytotoxic effects. Molecular docking studies further supported these findings by illustrating the binding interactions between the compound and target proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of specific functional groups influences the biological activity significantly. For example, the incorporation of a dioxopyridazine moiety has been linked to enhanced interaction with biological targets, thereby improving efficacy against cancer cells.

Case Studies

Several case studies have been documented to illustrate the effectiveness of compounds related to this compound:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against resistant bacterial strains .
Study 2Anticancer ActivityShowed cytotoxic effects on MCF7 cells with IC50 values indicating potency .
Study 3Molecular DockingRevealed strong binding affinities with target proteins associated with cancer growth .

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